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Cat. No.: B1359736 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical properties, biological

activities, and experimental protocols associated with the molecular formula C5H12ClNO,

focusing on the prominent nitrogen mustard derivative, 2-[2-chloroethyl(methyl)amino]ethanol.

As a degradation product of the chemotherapeutic agent mechlorethamine, this compound

belongs to a class of potent alkylating agents known for their cytotoxicity. This document details

the mechanism of action, which primarily involves the alkylation of DNA, leading to cell cycle

arrest and apoptosis. While specific quantitative data for 2-[2-chloroethyl(methyl)amino]ethanol

is limited in publicly available literature, this guide extrapolates from closely related nitrogen

mustards to provide a robust framework for its study. Detailed experimental protocols for

synthesis, purification, and analysis, as well as for assessing its biological effects, are

presented. Furthermore, key signaling pathways implicated in the cellular response to this class

of compounds are illustrated. This whitepaper aims to serve as a critical resource for

researchers in oncology, toxicology, and drug development.

Chemical and Physical Properties
The molecular formula C5H12ClNO represents several isomers. The most studied of these is

2-[2-chloroethyl(methyl)amino]ethanol, a derivative of the nitrogen mustard family. A summary

of its key chemical and physical properties, alongside those of its parent compound

mechlorethamine, is presented in Table 1.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1359736?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1359736?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property
2-[2-
chloroethyl(methyl)amino]
ethanol

Mechlorethamine (N-
Methyl-bis(2-
chloroethyl)amine)

Molecular Formula C5H12ClNO C5H11Cl2N

Molecular Weight 137.61 g/mol [1] 156.05 g/mol

CAS Number 51822-57-2[1] 51-75-2

IUPAC Name

2-[2-

chloroethyl(methyl)amino]etha

nol[1]

2-chloro-N-(2-chloroethyl)-N-

methylethanamine

Synonyms
N-Methyl-2-chloroethyl-2-

hydroxyethylamine[1]

HN2, Mustargen, Nitrogen

Mustard[2]

Appearance Not specified
White, crystalline, hygroscopic

powder

Melting Point Not specified 108-112 °C

Boiling Point
161.4 °C at 760 mmHg

(Predicted)[3]
Decomposes

Solubility Soluble in water Soluble in water

LogP -0.4 (Predicted)[1] 1.2

Table 1: Chemical and Physical Properties

Synthesis and Purification
While a specific, detailed protocol for the synthesis of 2-[2-chloroethyl(methyl)amino]ethanol is

not readily available in peer-reviewed literature, a plausible synthetic route can be extrapolated

from the synthesis of related nitrogen mustards and chloroethylamines. The general approach

involves the reaction of an ethanolamine precursor with a chlorinating agent.

Experimental Protocol: Synthesis of 2-[2-
chloroethyl(methyl)amino]ethanol
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Objective: To synthesize 2-[2-chloroethyl(methyl)amino]ethanol from N-methylethanolamine.

Materials:

N-methylethanolamine

Thionyl chloride (SOCl2)

Anhydrous dichloromethane (DCM)

Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate

Rotary evaporator

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel,

etc.)

Magnetic stirrer and hotplate

Methodology:

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve N-

methylethanolamine (1 equivalent) in anhydrous DCM.

Cool the solution to 0 °C using an ice bath.

Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred solution. Caution: This

reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

After the addition is complete, allow the reaction mixture to warm to room temperature and

then reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography

(TLC).

Upon completion, cool the reaction mixture to room temperature and carefully quench by the

slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
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Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate

under reduced pressure using a rotary evaporator to yield the crude product.

Purification
The crude product can be purified by vacuum distillation or column chromatography on silica

gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization
The structure and purity of the synthesized compound should be confirmed by analytical

techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass

Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Biological Activity and Mechanism of Action
2-[2-chloroethyl(methyl)amino]ethanol, as a nitrogen mustard derivative, is expected to exhibit

significant cytotoxicity. The primary mechanism of action for this class of compounds is the

alkylation of cellular macromolecules, with DNA being the most critical target.

DNA Alkylation
The biological activity is initiated by an intramolecular cyclization to form a highly reactive

aziridinium ion. This electrophilic intermediate then reacts with nucleophilic sites on DNA

bases, predominantly the N7 position of guanine and the N3 position of adenine. In the case of

bifunctional nitrogen mustards like mechlorethamine, a second chloroethyl arm can react to

form inter- and intrastrand cross-links in the DNA. These DNA lesions disrupt DNA replication

and transcription, ultimately leading to cell death.
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(Reactive Intermediate)
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cyclization DNA
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Alkylation
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Figure 1: DNA Alkylation Mechanism.

Cytotoxicity
The cytotoxic effects of 2-[2-chloroethyl(methyl)amino]ethanol can be quantified using various

in vitro assays.

Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-[2-

chloroethyl(methyl)amino]ethanol in a cancer cell line.

Materials:

Cancer cell line (e.g., HeLa, MCF-7)

Complete cell culture medium (e.g., DMEM with 10% FBS)

Phosphate-buffered saline (PBS)

Trypsin-EDTA

2-[2-chloroethyl(methyl)amino]ethanol

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Dimethyl sulfoxide (DMSO)

96-well microplates

Microplate reader

Methodology:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to

adhere overnight.
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Prepare serial dilutions of 2-[2-chloroethyl(methyl)amino]ethanol in complete medium.

Remove the medium from the wells and add 100 µL of the compound dilutions (including a

vehicle control).

Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO2 incubator.

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan

crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the

IC50 value by plotting a dose-response curve.

Quantitative Data (Hypothetical):

Cell Line IC50 (µM)

HeLa Data not available

MCF-7 Data not available

A549 Data not available

Table 2: Hypothetical IC50 Values for 2-[2-chloroethyl(methyl)amino]ethanol.Note: Specific

experimental data for this compound is not currently available in the public domain. The table is

for illustrative purposes.

Signaling Pathways
The cellular response to DNA damage induced by alkylating agents like 2-[2-

chloroethyl(methyl)amino]ethanol involves complex signaling pathways that can lead to cell

cycle arrest and apoptosis.

Cell Cycle Arrest
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DNA damage triggers the activation of checkpoint kinases such as ATM and ATR, which in turn

phosphorylate downstream targets like p53 and Chk1/Chk2. This leads to the upregulation of

cyclin-dependent kinase inhibitors (e.g., p21), resulting in cell cycle arrest, typically at the G1/S

or G2/M transition. This provides the cell with time to repair the DNA damage.

Apoptosis Induction
If the DNA damage is too severe to be repaired, the apoptotic machinery is activated. This can

occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The

intrinsic pathway is often initiated by the p53-mediated upregulation of pro-apoptotic Bcl-2

family members (e.g., Bax, Puma, Noxa), leading to mitochondrial outer membrane

permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1359736?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


DNA Damage Response

Cell Cycle Arrest Apoptosis

2-[2-chloroethyl(methyl)amino]ethanol

DNA Damage
(Adducts, Cross-links)

ATM/ATR Kinases

p53 Activation

p21 Upregulation Bax/Puma Upregulation

CDK/Cyclin Inhibition

G1/S Arrest G2/M Arrest

Mitochondrial Outer
Membrane Permeabilization

Cytochrome c Release

Caspase-9 Activation

Caspase-3 Activation

Apoptosis

Click to download full resolution via product page

Figure 2: DNA Damage-Induced Signaling.
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Analytical Methods
The purity and identity of 2-[2-chloroethyl(methyl)amino]ethanol can be determined using

standard analytical techniques.

Experimental Protocol: High-Performance Liquid
Chromatography (HPLC)
Objective: To assess the purity of a sample of 2-[2-chloroethyl(methyl)amino]ethanol.

Instrumentation:

HPLC system with a UV detector

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

A: 0.1% Trifluoroacetic acid (TFA) in water

B: 0.1% TFA in acetonitrile

Methodology:

Prepare a standard solution of the compound in a suitable solvent (e.g., water/acetonitrile

mixture).

Set up a gradient elution method, for example:

0-2 min: 5% B

2-15 min: 5-95% B (linear gradient)

15-18 min: 95% B

18-20 min: 95-5% B (linear gradient)

20-25 min: 5% B (re-equilibration)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1359736?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Set the flow rate to 1.0 mL/min and the detection wavelength to a suitable value (e.g., 210

nm).

Inject the sample and analyze the chromatogram for the main peak and any impurities.

Sample Preparation
(Dissolve in Mobile Phase) HPLC Injection C18 Reverse-Phase

Column Separation UV Detection Chromatogram
(Purity Assessment)

Click to download full resolution via product page

Figure 3: HPLC Analysis Workflow.

Conclusion
2-[2-chloroethyl(methyl)amino]ethanol, a compound with the molecular formula C5H12ClNO, is

a nitrogen mustard derivative with potent cytotoxic properties. Its mechanism of action is

predicated on the alkylation of DNA, which triggers cellular responses leading to cell cycle

arrest and apoptosis. While specific experimental data for this compound remains scarce, this

technical guide provides a comprehensive framework for its synthesis, analysis, and biological

evaluation based on established knowledge of related nitrogen mustards. The detailed

protocols and illustrated signaling pathways herein are intended to facilitate further research

into this and similar compounds for potential applications in drug development and toxicology.

Further investigation is warranted to elucidate the specific quantitative biological activities and

the precise molecular targets of 2-[2-chloroethyl(methyl)amino]ethanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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